molecular formula C19H17ClN2O4S B6551221 2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1040665-71-1

2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B6551221
CAS No.: 1040665-71-1
M. Wt: 404.9 g/mol
InChI Key: HAHBLJJWGYIDHU-UHFFFAOYSA-N
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Description

“2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide” is a chemical compound with the molecular formula C18H14ClN3O4S . Its molecular weight is 403.8 g/mol . The compound is also known by other names such as “2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” and "2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide" .


Molecular Structure Analysis

The compound has a complex structure that includes a 1,3-oxazol ring and a sulfanyl group attached to an acetamide group . The IUPAC name for this compound is "2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide" .


Physical and Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 403.8 g/mol and a complexity of 517 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 403.0393548 g/mol . The topological polar surface area is 112 Ų .

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c1-24-15-7-6-14(9-16(15)25-2)22-18(23)11-27-19-21-10-17(26-19)12-4-3-5-13(20)8-12/h3-10H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHBLJJWGYIDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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